ethyl N-[2-(ethylamino)acetyl]carbamate
Description
Properties
CAS No. |
743441-98-7 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
ethyl N-[2-(ethylamino)acetyl]carbamate |
InChI |
InChI=1S/C7H14N2O3/c1-3-8-5-6(10)9-7(11)12-4-2/h8H,3-5H2,1-2H3,(H,9,10,11) |
InChI Key |
YNGPRYVNWLJDMX-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)NC(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between ethyl N-[2-(ethylamino)acetyl]carbamate and similar compounds:
Key Observations:
- Protecting Groups: Boc-protected analogs (e.g., tert-butyl derivatives) exhibit superior stability under basic or nucleophilic conditions compared to ethyl carbamates, making them preferred in multi-step syntheses .
- Reactivity: The presence of electron-withdrawing groups (e.g., cyano in Ethyl N-(2-cyanoacetyl)carbamate) increases reactivity, facilitating nucleophilic additions or cyclizations .
- Biological Activity: Substituents dictate applications. Fenoxycarb’s aromatic groups confer pesticidal activity , while ethylamino or hydroxyl groups may enhance bioavailability in pharmaceuticals .
Physicochemical Properties
- Solubility: Ethylamino and carbamate groups enhance water solubility compared to aromatic derivatives like fenoxycarb.
- Basicity: The ethylamino group (pKa ~10–11) increases basicity, influencing protonation states in biological systems.
- Thermal Stability: Less stable than Boc-protected analogs; decomposition observed at temperatures >100°C.
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